molecular formula C10H15ClN4O4S B2469252 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride CAS No. 1210618-41-9

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride

Cat. No. B2469252
CAS RN: 1210618-41-9
M. Wt: 322.76
InChI Key: XPLOHWWHJFNDPS-UHFFFAOYSA-N
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Description

“1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride” is a chemical compound with the CAS number 1210618-41-9 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .


Molecular Structure Analysis

The molecular structure of “1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The structure also includes a hydrazinyl group and a nitrobenzenesulfonyl group .

Scientific Research Applications

Tautomerism and Solvatochromism Studies

  • Arylhydrazones of β-diketones, including compounds related to 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride, have been synthesized and characterized, focusing on their tautomerism and solvatochromism effects in UV–VIS spectra. These studies aid in understanding the electronic properties of such compounds (Kuźnik et al., 2012).

Organocatalysis in Aqueous Media or Ball-Milling

  • Pyrrolidine-derived organocatalysts, a category including the mentioned compound, have been tested for α-heterofunctionalization reactions in aqueous media or solvent-free conditions, showing significant activity and enantioselectivity (Veverková et al., 2017).

Synthesis and Characterization of Polyimides

  • Aromatic diamine monomers, related to the compound , have been used to synthesize polyimides, demonstrating high thermal stability, good solubility, and excellent hydrophobicity. These findings have implications for materials science and engineering (Huang et al., 2017).

Cycloaddition Reactions for Pyrrolidine Synthesis

  • Studies on the synthesis of pyrrolidines via cycloaddition reactions, involving compounds akin to 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride, show potential for producing biologically active heterocyclic compounds (Żmigrodzka et al., 2022).

Ligand-Enabled Olefination of Amines

  • Ligand-enabled olefination reactions involving pyrrolidine compounds have been developed, highlighting their utility in C-H functionalization chemistry (Jiang et al., 2016).

properties

IUPAC Name

(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4S.ClH/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13;/h3-4,7,12H,1-2,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLOHWWHJFNDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride

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